

chemical and physical properties of 3-methoxy-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-methoxy-N,N-dimethyl-4-nitroaniline

Cat. No.: B083695

[Get Quote](#)

An In-depth Technical Guide to 3-methoxy-N,N-dimethyl-4-nitroaniline

For Correspondence: [AI-generated content, no real contact]

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-methoxy-N,N-dimethyl-4-nitroaniline** (CAS No. 14703-82-3), a substituted nitroaniline of interest to researchers in medicinal chemistry and materials science. This document collates available data on its molecular structure, physicochemical properties, and spectral characteristics. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from chemical supplier databases and provides theoretically grounded protocols for its synthesis and characterization. Furthermore, it addresses critical safety and handling considerations by referencing data from structurally related analogs, ensuring a high standard of scientific integrity and laboratory safety.

Introduction: The Scientific Context

Substituted nitroanilines are a class of organic compounds that serve as crucial building blocks and intermediates in a wide range of applications, from the synthesis of azo dyes to the development of novel pharmaceuticals and non-linear optical materials. The specific

arrangement of electron-donating groups (such as amino and methoxy) and electron-withdrawing groups (such as the nitro group) on the aromatic ring dictates the molecule's electronic properties, reactivity, and potential applications.

3-methoxy-N,N-dimethyl-4-nitroaniline, with its dimethylamino, methoxy, and nitro substituents, presents a unique electronic profile. The interplay between the strong electron-donating dimethylamino group and the electron-withdrawing nitro group, modulated by the methoxy group at the meta position relative to the amine, makes it a compound of interest for fine-tuning chemical properties in drug discovery programs and material science research. This guide aims to provide a centralized resource for scientists working with or considering this compound for their research endeavors.

Molecular and Physicochemical Properties

The fundamental properties of a compound are dictated by its structure. **3-methoxy-N,N-dimethyl-4-nitroaniline** is an aromatic compound with a molecular formula of $C_9H_{12}N_2O_3$.

Structural and Chemical Identifiers

A summary of the key identifiers and structural information for **3-methoxy-N,N-dimethyl-4-nitroaniline** is presented in the table below.

Property	Value	Source(s)
IUPAC Name	3-methoxy-N,N-dimethyl-4-nitroaniline	[1]
CAS Number	14703-82-3	[1][2][3]
Molecular Formula	$C_9H_{12}N_2O_3$	[1][4]
Molecular Weight	196.20 g/mol	[1][2]
Canonical SMILES	<chem>CN(C)C1=CC(OC)=C(C=C1)[O-]</chem> INVALID-LINK--[O-]	[5]
InChI Key	SJPYRQAJLGWUSP-UHFFFAOYSA-N	[1]
Physical Form	Solid	[1]

Physical Properties

Detailed experimental data on the physical properties of **3-methoxy-N,N-dimethyl-4-nitroaniline** are not widely published. The data presented here are based on information from chemical suppliers and theoretical predictions.

Property	Value	Notes
Melting Point	Not available	A specific, experimentally verified melting point is not available in the public domain. Researchers should perform their own characterization.
Boiling Point	Not available	Expected to be high; decomposition may occur before boiling at atmospheric pressure.
Solubility	Insoluble in water; Soluble in organic solvents	Based on its structure, it is predicted to be soluble in polar organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water.[6]
Appearance	Solid	The exact color (e.g., yellow, orange) is not consistently reported but is typical for nitroaniline derivatives.

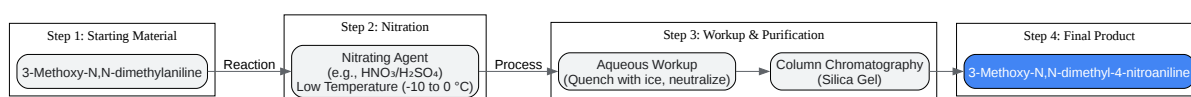
Proposed Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for **3-methoxy-N,N-dimethyl-4-nitroaniline** is not readily available, a plausible synthetic route can be designed based on established organic chemistry reactions and protocols for analogous compounds.

Theoretical Synthesis Pathway

A logical approach involves the nitration of a suitable precursor, 3-methoxy-N,N-dimethylaniline. The directing effects of the activating dimethylamino and methoxy groups must be carefully considered. The dimethylamino group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. In this case, the position para to the strongly activating dimethylamino group is the most likely site for nitration.

The proposed workflow is as follows:



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-methoxy-N,N-dimethyl-4-nitroaniline**.

Experimental Protocol (Theoretical)

Expertise & Causality: This protocol is designed to control the highly exothermic nitration reaction and minimize the formation of side products.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxy-N,N-dimethylaniline (1 equivalent) in concentrated sulfuric acid at -10 °C. The use of sulfuric acid protonates the aniline, forming the anilinium salt, which deactivates the ring slightly to prevent over-nitration and oxidation, while the low temperature is critical for controlling the reaction rate.
- **Nitration:** Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not rise above 0 °C. Slow, controlled addition is paramount to ensure regioselectivity and safety.

- **Reaction Monitoring:** Stir the mixture at 0 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
- **Workup:** Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
- **Neutralization:** Carefully neutralize the acidic solution with a base such as sodium hydroxide or sodium bicarbonate until the pH is approximately 7. This step deprotonates the anilinium salt to yield the free amine product.
- **Extraction & Purification:** Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired isomer.

Spectroscopic Characterization

While specific spectra are not publicly available, chemical suppliers indicate that NMR, HPLC, and LC-MS data can be obtained.^[2]^[3] The expected spectral features are outlined below.

Technique	Expected Observations
^1H NMR	- Aromatic protons appearing as distinct signals in the 6.0-8.0 ppm region. The substitution pattern should result in three unique aromatic signals.- A singlet for the methoxy ($-\text{OCH}_3$) protons around 3.8-4.0 ppm.- A singlet for the N,N-dimethyl ($-\text{N}(\text{CH}_3)_2$) protons around 2.9-3.1 ppm.
^{13}C NMR	- Six distinct signals for the aromatic carbons.- A signal for the methoxy carbon (~ 55 -60 ppm).- A signal for the N,N-dimethyl carbons (~ 40 -45 ppm).
FT-IR	- Characteristic N-O stretching bands for the nitro group (asymmetric $\sim 1520\text{ cm}^{-1}$, symmetric $\sim 1340\text{ cm}^{-1}$).- C-O stretching for the methoxy group ($\sim 1250\text{ cm}^{-1}$).- C-N stretching for the aromatic amine ($\sim 1300\text{ cm}^{-1}$).- Aromatic C-H and C=C stretching bands.
MS (ESI)	Expected $[\text{M}+\text{H}]^+$ ion at m/z 197.09.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-methoxy-N,N-dimethyl-4-nitroaniline** is not available in public databases. Therefore, a conservative approach to safety is required, treating the compound with the precautions appropriate for related, well-characterized nitroaniline derivatives.

Trustworthiness: The following hazard assessment is based on data for structurally similar compounds, such as N,N-dimethyl-4-nitroaniline (CAS 100-23-2). This approach represents a best practice in the absence of specific data.

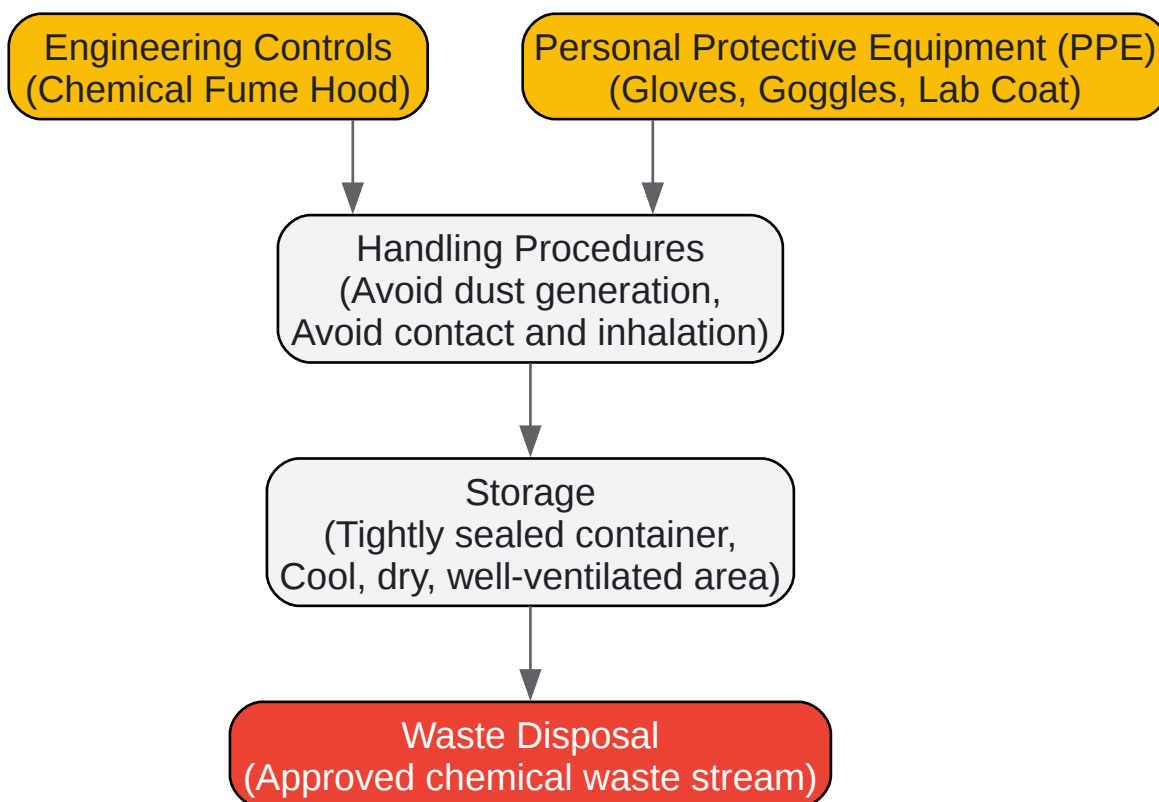
Hazard Identification (Inferred)

- Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[7]

- Skin Irritation: Expected to cause skin irritation.[7]
- Eye Irritation: Expected to cause serious eye irritation.[7]
- Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]

Recommended Handling Protocols

The logical flow for safe handling involves minimizing exposure at every step.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(3-Methoxy-4-nitrophenyl)-N,N-dimethylamine | CymitQuimica [cymitquimica.com]
- 2. 14703-82-3|3-Methoxy-N,N-dimethyl-4-nitroaniline|BLD Pharm [bldpharm.com]
- 3. 3-methoxy-N,N-dimethyl-4-nitroaniline | CAS#:14703-82-3 | Chemsrce [chemsrc.com]
- 4. 3-methoxy-N,N-dimethyl-4-nitroaniline | 14703-82-3 [sigmaaldrich.com]
- 5. Buy 3-methoxy-N,N-dimethyl-2-nitroaniline [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [chemical and physical properties of 3-methoxy-N,N-dimethyl-4-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083695#chemical-and-physical-properties-of-3-methoxy-n-n-dimethyl-4-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com